4,4-Dimethylpent-1-yn-3-ol
Description
Properties
IUPAC Name |
4,4-dimethylpent-1-yn-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-5-6(8)7(2,3)4/h1,6,8H,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPLTEOGHOQFHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Dimethylpent-1-yn-3-ol can be synthesized through several methods. One common method involves the reaction of 3,3-dimethyl-1-butyne with formaldehyde in the presence of a base. Another method involves the reaction of 3,3-dimethyl-1-butyne with acetone in the presence of a strong base like sodium amide .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions typically include low temperatures and the use of catalysts to speed up the reaction .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethylpent-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles like hydroxide ions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Alkanes and alkenes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
4,4-Dimethylpent-1-yn-3-ol is primarily utilized as an intermediate in the synthesis of complex organic molecules. It can undergo various transformations such as:
- Oxidation: Converting to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction: Transforming into alkanes or alkenes through reducing agents such as lithium aluminum hydride.
- Substitution Reactions: Participating in nucleophilic substitution to form various derivatives depending on the nucleophile used .
Biological Studies
In biological research, this compound is explored for its role in enzyme-catalyzed reactions involving alkynes. Its reactivity allows researchers to study mechanisms of action and the effects of alkynes on biological systems.
Pharmaceutical Applications
The compound is also significant in medicinal chemistry for synthesizing pharmaceutical compounds. Its structural features enable the development of novel drugs with potential therapeutic effects. For instance, it has been used in the synthesis of compounds with antimicrobial and anticancer properties .
Common Synthetic Routes
- Reaction with Formaldehyde:
- 3,3-Dimethyl-1-butyne reacts with formaldehyde in the presence of a base to yield this compound.
- Reaction with Acetone:
Industrial Production
In industrial settings, continuous flow reactors are often employed to enhance yield and purity during synthesis. Reaction conditions typically include low temperatures and catalysts to facilitate efficient production.
Case Study 1: Enzyme-Catalyzed Reactions
A study investigated the use of this compound in enzyme-catalyzed reactions. The compound was shown to effectively participate in various biochemical pathways, demonstrating its utility as a substrate for enzymatic studies. The results indicated that modifications to the compound could lead to increased selectivity and yield in specific reactions .
Case Study 2: Synthesis of Anticancer Agents
Research focused on synthesizing novel anticancer agents using this compound as a starting material. The derived compounds exhibited promising activity against cancer cell lines, highlighting the potential of this alkyne in drug development .
Mechanism of Action
The mechanism of action of 4,4-Dimethylpent-1-yn-3-ol involves its ability to participate in various chemical reactions due to the presence of the alkyne group. The carbon-carbon triple bond is highly reactive and can undergo addition reactions with various electrophiles and nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 3,4-Dimethylpent-1-yn-3-ol
- Structure : Methyl groups at positions 3 and 4 instead of 4,3.
- Role : Identified as a microbial volatile organic compound (MVOC) in industrial areas, correlating with fungal and bacterial emissions (R = 0.863 for fungi) .
- Safety : The isomer 3,4-dimethylpent-1-yn-3-ol (CAS: 1482-15-1) is classified as flammable (H225) and irritant (H315/H319) .
Substituted Derivatives
4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol
- Structure : Features phenyl groups at carbons 1 and 3 (C₁₉H₂₀O; MW: 264.37) .
- Synthesis Complexity : Likely involves Grignard or coupling reactions for phenyl incorporation, increasing steric hindrance and reducing solubility compared to the parent compound.
4,4-Dimethyl-1-phenyl-3-(1H-triazol-1-ylmethyl)pentan-3-ol
Functional Group Variants
(Z)- and (E)-3-Methylpent-2-en-4-yn-1-ol
- Structure : Contains a conjugated enyne system (C₆H₈O).
- Applications : Used in biomolecular interaction studies and drug design simulations .
- Reactivity : The double bond introduces geometric isomerism, altering electronic properties compared to 4,4-dimethylpent-1-yn-3-ol.
Dimethyl (3-hydroxy-4,4-dimethylpent-1-yn-1-yl)phosphonate
Molecular and Structural Impact
Hazard Profiles
- This compound: Limited safety data, but analog 4,4-dimethylpent-2-yn-1-ol (CAS: 52323-98-5) is classified as flammable (H225) and irritant (H315/H319/H335) .
- 3,4-Dimethylpent-1-yn-3-ol : Explicitly flammable and irritant .
Biological Activity
4,4-Dimethylpent-1-yn-3-ol, a compound with the molecular formula , has garnered attention due to its diverse biological activities. This article delves into its biological properties, potential therapeutic applications, and relevant case studies.
This compound is characterized by a unique alkyne structure with a hydroxyl group, which contributes to its reactivity and potential biological interactions. Its structural formula is as follows:
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study reported significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .
Cytotoxic Effects
The compound has also shown cytotoxic activity in several cancer cell lines. In particular, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated that this compound induces apoptosis through the mitochondrial pathway, leading to cell cycle arrest at the G2/M phase .
Anti-inflammatory Activity
In addition to its antimicrobial and cytotoxic effects, this compound has been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell death.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Signal Transduction Modulation : The compound appears to affect signaling pathways associated with cell survival and apoptosis.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods. Results showed an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising activity .
Cytotoxicity Assessment
In another investigation focused on cytotoxicity, this compound was administered to MCF-7 cells at varying concentrations (0–100 µM). The results revealed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Methylphenol | Aromatic compound | Known for antiseptic properties |
| 2-Methylpropanol | Aliphatic alcohol | Less potent antimicrobial activity |
| 3-Hydroxybutyric acid | Short-chain fatty acid | Neuroprotective effects |
This table illustrates how this compound compares with structurally similar compounds regarding their biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
